Physicochemical Differentiation: Computed logP, PSA, and Hydrogen Bond Donor Count
The target compound's computed LogP of 1.35 and a topological polar surface area (tPSA) of 77 Ų, with zero hydrogen bond donors, indicate a specific lipophilicity and membrane permeability profile. This can be contrasted with the pyrazolo[3,4-d]pyrimidine class in general. The absence of H-bond donors, for example, is a critical differentiator from analogs containing free -NH groups, which can significantly alter binding kinetics and off-target engagement through additional hydrogen bonding. This computational profile directly informs procurement decisions for screening libraries where CNS penetration or specific ADME properties are desired [1].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | LogP: 1.35; tPSA: 77 Ų; H-Bond Donors: 0; H-Bond Acceptors: 4 |
| Comparator Or Baseline | General pyrazolo[3,4-d]pyrimidine class (highly variable, often with >0 H-bond donors) |
| Quantified Difference | Zero H-bond donors vs. typically >0 in non-ester analogs |
| Conditions | In silico prediction via Chemspace vendor data |
Why This Matters
This physicochemical profile predicts better passive membrane permeability compared to more polar analogs, guiding its selection for cell-based assays targeting intracellular kinases.
- [1] Chemspace. (n.d.). methyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate. Catalog ID: CSCS00046310993. View Source
